Dehydroisoemetine, (+/-)-

Description

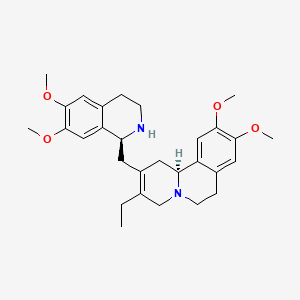

Structure

3D Structure

Properties

CAS No. |

66899-87-4 |

|---|---|

Molecular Formula |

C29H38N2O4 |

Molecular Weight |

478.6 g/mol |

IUPAC Name |

(11bS)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine |

InChI |

InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25-/m0/s1 |

InChI Key |

XXLZPUYGHQWHRN-DQEYMECFSA-N |

Isomeric SMILES |

CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@H]4C5=CC(=C(C=C5CCN4)OC)OC |

Canonical SMILES |

CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Total Synthesis Approaches to Dehydroisoemetine, (+/-)- and its Diastereomers

The total synthesis of Dehydroisoemetine, (+/-)- and its diastereomers has been a subject of significant research, providing access to these complex molecules from simple starting materials. A landmark in this field was the stereospecific synthesis of (±)-2,3-dehydroemetine and its diastereomer, (±)-2,3-dehydroisoemetine, accomplished by Clark and colleagues in 1962. acs.org This work provided a clear pathway to both diastereomeric forms, allowing for a comparative evaluation of their biological activities.

Earlier, in 1959, Brossi and coworkers reported a synthesis of racemic 2,3-dehydroemetine. rsc.org The separation of the four possible isomers of dehydroemetine (B1670200) was later described by Brossi and Burkhardt in 1962, which was crucial for determining the absolute configuration and bioactivity of each isomer. rsc.org

A common strategy in the synthesis of the benzo[a]quinolizidine core, a key structural motif in dehydroisoemetine, involves the condensation of a β-phenylethylamine derivative with a suitable carbonyl compound, followed by cyclization. The stereochemical outcome of these reactions is a critical aspect of the synthesis, often requiring careful control of reaction conditions and the use of chiral auxiliaries or catalysts.

Semisynthetic Routes and Chemical Transformations from Precursors (e.g., Emetine)

The availability of emetine (B1671215) from natural sources has made it an attractive starting material for the semisynthesis of Dehydroisoemetine, (+/-)-. This approach leverages the existing complex scaffold of emetine, reducing the number of synthetic steps required to obtain the target molecule.

Oxidation and Reduction Strategies in the Dehydroemetine Series

The conversion of emetine to dehydroemetine involves a dehydrogenation reaction, which is a form of oxidation. Studies on the oxidation of emetine have shown that the choice of oxidizing agent and reaction conditions is critical to achieve the desired product without over-oxidation or degradation of the molecule. For instance, the use of strong oxidizing agents like potassium permanganate (B83412) or chromic acid can lead to the cleavage of the isoquinoline (B145761) ring system. nih.gov Therefore, milder and more selective oxidation methods are necessary for the controlled synthesis of dehydroemetine from emetine.

Conversely, reduction reactions are also important in this chemical series. For example, the synthesis of the benzo[a]quinolizidine core can involve a reductive cyclization step. nih.govnih.gov Palladium-catalyzed hydrogenation is a common method employed for such transformations, often proceeding with high stereoselectivity. nih.govnih.gov

Specific Reaction Conditions and Catalytic Systems for Stereocontrol

Achieving a high degree of stereocontrol is a central challenge in the synthesis of Dehydroisoemetine, (+/-)- and its diastereomers, given the multiple chiral centers in the molecule. While specific catalytic systems for the direct stereocontrolled synthesis of dehydroisoemetine are not extensively detailed in the literature, principles from the synthesis of related benzo[a]quinolizidine and isoquinoline alkaloids can be applied.

For instance, aerobic DDQ-catalyzed allylation of tetrahydroisoquinolines followed by cross-metathesis and a palladium-catalyzed reductive cyclization has been shown to produce C4-substituted benzo[a]quinolizidines as single diastereomers. nih.govnih.gov This highlights the potential of using transition metal catalysts to control the stereochemical outcome of key bond-forming reactions. The choice of catalyst, ligands, and reaction conditions can significantly influence the diastereoselectivity of the cyclization and other stereocenter-forming steps. Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of isoquinoline alkaloids, offering an alternative to metal-based catalysts.

Design and Synthesis of Dehydroisoemetine, (+/-)- Analogues

The development of Dehydroisoemetine, (+/-)- analogues is a key strategy for improving its therapeutic index and exploring new biological activities. This often involves targeted modifications of the parent molecule to alter its physicochemical properties, metabolic stability, and interaction with biological targets.

Iterative Chemical Derivatization Strategies for Structural Diversification

A powerful approach to generate a library of analogues is through iterative chemical derivatization. This involves the systematic modification of a specific functional group on the dehydroisoemetine scaffold. A prime target for such modifications is the secondary amine at the N-2' position of the isoquinoline ring system.

A study by Akinboye and colleagues on emetine demonstrated the feasibility of this approach by derivatizing the N-2' position to a variety of functional groups, including thioureas, ureas, sulfonamides, dithiocarbamates, carbamates, and amides. This strategy allows for the introduction of a wide range of substituents with different electronic and steric properties, enabling a thorough investigation of the structure-activity relationship at this position. The same principles can be directly applied to the dehydroisoemetine scaffold to generate a diverse library of analogues for biological screening.

| Derivative Type | General Reaction | Reagents |

| Thiourea | Emetine + Isothiocyanate | Isothiocyanates |

| Urea | Emetine + Isocyanate | Isocyanates (from amines and trichloromethyl chloroformate) |

| Sulfonamide | Emetine + Sulfonyl chloride | Sulfonyl chlorides, DMAP |

| Dithiocarbamate | Emetine + CS₂ then Alkyl halide | Carbon disulfide, Benzyl bromide |

| Carbamate | Emetine + Chloroformate | Benzyl chloroformate |

| Amide | Emetine + Anhydride | Cyclic anhydrides (e.g., maleic, citraconic) |

This table is based on derivatization strategies applied to emetine, which are directly applicable to dehydroisoemetine.

Introduction of Novel Functional Groups and Scaffolds for Enhanced Bioactivity

Beyond simple derivatization, the introduction of novel functional groups and entirely new scaffolds can lead to analogues with significantly enhanced or novel biological activities. For example, the incorporation of pH-sensitive moieties can lead to prodrugs that are selectively activated in the acidic microenvironment of tumors. nih.gov

In the aforementioned study on emetine analogues, amide derivatives were synthesized from cyclic anhydrides like maleic and citraconic anhydride. nih.gov These amides were designed to be stable at physiological pH but hydrolyze to release the active drug under the mildly acidic conditions found in some cancerous tissues. nih.gov This approach represents a sophisticated strategy for targeted drug delivery and reduction of systemic toxicity.

Furthermore, the synthesis of hybrid molecules that combine the dehydroisoemetine scaffold with other pharmacologically active motifs is another avenue for creating novel therapeutic agents. The versatile chemistry of the isoquinoline ring system allows for a wide range of modifications, opening up possibilities for the development of next-generation Dehydroisoemetine, (+/-)- analogues with improved efficacy and safety profiles.

Molecular Targets and Mechanisms of Action Research

Elucidation of Ribosomal Binding and Inhibition of Protein Synthesis

Dehydroisoemetine, (+/-)- exerts its primary antiparasitic and antiviral effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. This interaction effectively halts the production of essential proteins, leading to cell death. The intricacies of this binding and the subsequent inhibition of translation have been a subject of detailed molecular investigation.

Computational studies have been instrumental in elucidating the binding mode of dehydroisoemetine and its diastereomers to the ribosome. These models have been largely based on the cryo-electron microscopy (cryo-EM) structure of the Plasmodium falciparum 80S ribosome in complex with the related compound, emetine (B1671215) (PDB code: 3J7A). scienceopen.comnih.gov Molecular docking simulations indicate that dehydroisoemetine, like emetine, binds to the E-site (exit site) of the 40S ribosomal subunit. nih.gov This binding pocket is a critical juncture for the translocation of deacylated tRNA during the elongation phase of protein synthesis.

The interaction is stabilized by a series of molecular contacts. For the parent compound emetine, the benzo[a]quinolizine ring engages in a base-stacking interaction with guanine (B1146940) 973 of the 18S rRNA (h23), while its ethyl group forms hydrophobic interactions with cytosine 1075 and cytosine 1076 (h24). nih.gov The isoquinoline (B145761) ring is stacked against leucine (B10760876) 151 of the ribosomal protein uS11. nih.gov A key hydrogen bond is also formed between the NH group of the isoquinoline ring and an oxygen atom in the backbone of uracil (B121893) 2061 (h45). nih.gov Computational models of dehydroisoemetine suggest a similar pattern of interactions, effectively locking the compound in the E-site and physically obstructing the movement of tRNA, thereby inhibiting protein chain elongation. scienceopen.com

While direct cryo-EM structures of dehydroisoemetine complexed with a ribosome are not yet available, the high-resolution (3.2 Å) cryo-EM structure of the P. falciparum 80S ribosome with emetine has been a foundational resource for understanding the mechanism of this class of inhibitors. nih.govnih.gov This structure has provided a detailed atomic-level map of the emetine binding site within the E-site of the small ribosomal subunit. nih.gov

The availability of this structure has enabled highly accurate molecular modeling and docking studies for dehydroisoemetine and its diastereomers. scienceopen.com Researchers have used the emetine-bound structure as a template to predict how these synthetic analogues fit into the same binding pocket and to rationalize their observed biological activities. scienceopen.com This approach has been crucial in structure-activity relationship studies and in the lead optimization of dehydroemetine (B1670200) as a potential therapeutic agent. scienceopen.com

Dehydroisoemetine exists as diastereomers, and studies have shown that their stereochemistry significantly influences their biological activity. The two diastereomers, (−)-R,S-dehydroemetine and (−)-S,S-dehydroisoemetine, exhibit markedly different potencies against the multidrug-resistant K1 strain of P. falciparum. scienceopen.com

Computational modeling based on the emetine-ribosome cryo-EM structure revealed that (−)-R,S-dehydroemetine mimics the bound conformation of emetine more closely than (−)-S,S-dehydroisoemetine. scienceopen.com This superior conformational mimicry is believed to be the basis for its higher binding affinity and, consequently, its greater potency. The change in configuration at the C-1' position in (−)-S,S-dehydroisoemetine appears to result in a less optimal fit within the ribosomal E-site, leading to a significant loss of activity. scienceopen.com

This difference in activity is quantitatively reflected in their 50% inhibitory concentrations (IC50).

| Compound | IC50 against P. falciparum (K1 strain) |

|---|---|

| (−)-R,S-dehydroemetine | 71.03 ± 6.1 nM |

| (−)-S,S-dehydroisoemetine | 2.07 ± 0.26 µM |

Investigation of Other Cellular and Subcellular Target Modulation

Beyond its well-established role as a protein synthesis inhibitor, research suggests that dehydroisoemetine may exert its biological effects through additional mechanisms, pointing towards a multimodal action.

Studies have indicated that (−)-R,S-dehydroemetine can affect the mitochondrial membrane potential of target cells. scienceopen.com In experiments with P. falciparum, treatment with (−)-R,S-dehydroemetine resulted in a shift in the fluorescence intensity of rhodamine 123, a dye used to measure mitochondrial membrane potential. scienceopen.com This effect was similar to that observed with atovaquone (B601224), a known antimalarial drug that targets the mitochondrial electron transport chain. scienceopen.com

The observed changes in fluorescence intensity suggest a disruption of the mitochondrial membrane potential.

| Compound | Concentration | Change in Mean Fluorescence Intensity (%) |

|---|---|---|

| Atovaquone | IC50 | 41.95 |

| 10x IC50 | 43.17 | |

| (−)-R,S-dehydroemetine | IC50 | 26.76 |

| 10x IC50 | 32.98 |

This atovaquone-like activity suggests that dehydroisoemetine may have a secondary mechanism of action that involves compromising mitochondrial function, which is essential for the parasite's survival. scienceopen.com

The combined effects of potent protein synthesis inhibition and disruption of the mitochondrial membrane potential strongly suggest a multimodal mechanism of action for dehydroisoemetine. scienceopen.com This dual-pronged attack could contribute to its efficacy and potentially reduce the likelihood of resistance development. Furthermore, drug interaction studies have shown that (−)-R,S-dehydroemetine has synergistic antimalarial activity with atovaquone and proguanil (B194036). scienceopen.com This synergy further supports the idea that dehydroisoemetine's activity is not limited to a single pathway and that it may interact with other cellular processes that are also targeted by these drugs. The failure of (−)-R,S-dehydroemetine to inhibit the hERG potassium channel, a common source of cardiotoxicity for many drugs, while still affecting mitochondrial potential, further points to a specific, multi-targeted profile. scienceopen.com

Preclinical Biological Activity and Efficacy Studies

Antimalarial Efficacy in Plasmodium falciparum In Vitro Models

Dehydroisoemetine, a synthetic analog of emetine (B1671215), has demonstrated significant potential as an antimalarial agent in preclinical studies. frontiersin.org Its activity has been evaluated against various strains of Plasmodium falciparum, the deadliest species of malaria parasite, including those resistant to multiple existing drugs.

Dehydroisoemetine has shown high potency against multidrug-resistant (MDR) strains of P. falciparum. One of its diastereomers, (−)-R,S-dehydroemetine, was found to be particularly effective against the K1 strain, a well-characterized chloroquine- and pyrimethamine-resistant line, with a 50% inhibitory concentration (IC50) of 71.03 ± 6.1 nM. frontiersin.orgnih.gov In contrast, the (−)-S,S-dehydroisoemetine diastereomer was significantly less potent, with an IC50 of 2.07 ± 0.26 μM, highlighting the stereospecificity of its antimalarial action. frontiersin.orgnih.gov

Further studies have confirmed the activity of dehydroemetine (B1670200) against other resistant strains. The inhibitory potencies of (−)-R,S-dehydroemetine against the Dd2 (chloroquine-resistant) and W2 (chloroquine- and pyrimethamine-resistant) strains were found to be similar to its potency against the drug-sensitive 3D7A strain. nih.gov This suggests that the compound's mechanism of action is distinct from that of many common antimalarials and is not affected by the resistance mechanisms present in these parasite lines. nih.gov

| Compound | Parasite Strain | IC50 (nM) |

|---|---|---|

| (−)-R,S-dehydroemetine | K1 (MDR) | 71.03 ± 6.1 |

| (−)-S,S-dehydroisoemetine | K1 (MDR) | 2070 ± 260 |

| (−)-R,S-dehydroemetine | Dd2 (MDR) | Data not specified |

| W2 (MDR) | Data not specified |

A crucial aspect of malaria eradication is the ability to block the transmission of the parasite from humans to mosquitoes. This is achieved through compounds with activity against the sexual stages of the parasite, known as gametocytes. Dehydroisoemetine has demonstrated promising gametocidal properties. frontiersin.orgnih.gov Studies have shown that it can inhibit the viability of both male and female activated gametes of P. falciparum (NF54 strain), which are responsible for transmission. nih.gov

The compound appears to affect both the early (ring) and late (trophozoite/schizont) asexual stages of the parasite's life cycle within red blood cells. frontiersin.org However, it is more active against the late trophozoite/schizont stages, which is consistent with the proposed mechanism of action of its parent compound, emetine, as a protein synthesis inhibitor. frontiersin.org By targeting gametocytes, dehydroisoemetine has the potential to act as a transmission-blocking agent, which could play a vital role in malaria control and elimination strategies. frontiersin.orgnih.gov

An important consideration for any new antimalarial candidate is its potential for cross-resistance with existing drugs. Cross-resistance occurs when a parasite strain that is resistant to one drug is also resistant to another, often due to a shared mechanism of action or resistance. Studies on dehydroisoemetine have shown no evidence of cross-resistance with multidrug-resistant strains of P. falciparum. frontiersin.orgnih.gov

The ratio of in vitro cross-resistance for (−)-R,S-dehydroemetine in the Dd2 and W2 strains was found to be 1.21 and 1.15, respectively, when compared to the drug-sensitive 3D7A strain. nih.gov These values indicate that the inhibitory potency of the compound is not significantly different between the sensitive and resistant strains. nih.gov This lack of cross-resistance suggests that dehydroisoemetine targets a different pathway than many current antimalarials and could be effective against parasite populations that have developed resistance to frontline therapies. frontiersin.orgnih.gov

Combination therapy is a cornerstone of modern malaria treatment, as it can enhance efficacy, reduce the risk of drug resistance, and lower required doses, thereby minimizing side effects. frontiersin.org Dehydroisoemetine has been evaluated in combination with other antimalarial agents to assess its potential for synergistic interactions.

Studies have shown that (−)-R,S-dehydroemetine exhibits synergistic antimalarial activity when combined with atovaquone (B601224) and proguanil (B194036). frontiersin.orgnih.gov The combination of atovaquone and proguanil is a known synergistic pairing used in the licensed antimalarial Malarone. frontiersin.orgnih.gov Using the CalcuSyn software to analyze drug interactivity, strong synergism was observed between (−)-R,S-dehydroemetine and both atovaquone and proguanil individually. frontiersin.org This synergistic effect could allow for lower doses of each compound to be used, potentially reducing toxicity while maintaining high efficacy against the parasite. frontiersin.org

| Drug Combination | Interaction Type |

|---|---|

| (−)-R,S-dehydroemetine + Atovaquone | Synergistic |

| (−)-R,S-dehydroemetine + Proguanil | Synergistic |

Antiprotozoal Activity against Other Pathogens (e.g., Entamoeba histolytica)

Dehydroemetine was originally developed as a less toxic alternative to emetine for the treatment of amoebiasis, an infection caused by the protozoan parasite Entamoeba histolytica. frontiersin.org In vitro studies have confirmed its activity against this pathogen.

In a study evaluating the sensitivity of locally isolated strains of E. histolytica in Thailand, dehydroemetine demonstrated a minimal inhibitory concentration (MIC) ranging from 0.125 to 1 µg/ml. pcom.edu While other antiamoebic drugs like metronidazole, ornidazole, and tinidazole (B1682380) showed lower MICs in this particular study, dehydroemetine's efficacy against E. histolytica is well-established. pcom.edu Emetine and its derivatives, including dehydroemetine, are known to kill the trophozoite stage of the parasite primarily by inhibiting protein synthesis.

Antiviral Properties and Mechanism Exploration (e.g., Zika Virus, Ebola Virus, Coronaviruses)

Based on the conducted searches, there is no specific information available regarding the in vitro or in vivo antiviral properties of Dehydroisoemetine, (+/-)- against Zika virus, Ebola virus, or coronaviruses. The available scientific literature primarily focuses on its antiprotozoal activities.

In Vitro Antiproliferative and Anticancer Research in Cellular Models (e.g., HepG2 cells, HeLa cells)

The preclinical evaluation of Dehydroisoemetine, (+/-)- has included in vitro studies to determine its potential as an antiproliferative and anticancer agent. Research has focused on its effects on various cancer cell lines, with specific data available for human hepatocellular carcinoma (HepG2) cells.

Initial investigations into the biological activity of dehydroemetine diastereomers have provided insights into their cytotoxic potential. One such study focused on (-)-S,S-dehydroisoemetine, a diastereomer of dehydroemetine. The research acknowledged the known anticancer properties of the parent compound, emetine, and utilized the rapidly multiplying HepG2 cancer cell line to assess cytotoxicity. nih.gov

In this study, the cytotoxic effect of (-)-S,S-dehydroisoemetine on HepG2 cells was quantified by determining its lethal dose 50 (LD50), which is the concentration of the substance that causes the death of 50% of the cells. The LD50 for (-)-S,S-dehydroisoemetine was found to be 1.429 ± 0.18 μM. nih.gov For comparison, the related compound (-)-R,S-dehydroemetine exhibited a lower LD50 of 168.07 ± 8.65 nM, and the established anticancer drug cisplatin (B142131) showed an LD50 of 10.16 ± 2.6 μM in the same study. nih.gov

The available data underscores the cytotoxic potential of dehydroemetine derivatives against liver cancer cells. Further research is warranted to fully elucidate the antiproliferative and anticancer efficacy of (+/-)-Dehydroisoemetine across a broader range of cancer cell lines, including a more detailed investigation into its effects on HeLa cells.

Interactive Data Table: Cytotoxicity of Dehydroemetine Diastereomers and Cisplatin on HepG2 Cells

| Compound | Cell Line | LD50 (µM) |

| (-)-S,S-dehydroisoemetine | HepG2 | 1.429 ± 0.18 |

| (-)-R,S-dehydroemetine | HepG2 | 0.168 ± 0.009 |

| Cisplatin (Control) | HepG2 | 10.16 ± 2.6 |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Stereochemical Determinants of Biological Potency (e.g., Configuration at C-1')

The stereochemistry at the C-1' position of the dehydroemetine (B1670200) scaffold has been identified as a crucial determinant of its biological potency. Research focusing on the diastereomers of dehydroemetine has demonstrated that the spatial arrangement of the substituent at this chiral center significantly influences the compound's activity, particularly its anti-malarial effects.

A pivotal study investigating the activity of dehydroemetine diastereomers against the multidrug-resistant K1 strain of Plasmodium falciparum revealed a stark difference in potency. The (-)-R,S-dehydroemetine diastereomer exhibited high potency, whereas the (-)-S,S-dehydroisoemetine, which differs in the configuration at the C-1' center, showed a significant loss of activity. semanticscholar.orgbiorxiv.org This highlights that the (R) configuration at C-1' is essential for the potent anti-malarial activity of dehydroemetine. semanticscholar.org

This finding is consistent with earlier observations for the parent compound, emetine (B1671215), where the natural (R) configuration at C-1' is known to be important for its biological effects. The inversion of this stereocenter to the (S) configuration, as seen in isoemetine, results in a substantial decrease in activity. semanticscholar.org The retention of biological activity in 2,3-dehydroemetine, where the asymmetry at carbons 2 and 3 is lost, further underscores the significance of the C-1' stereochemistry. semanticscholar.org

The following table summarizes the reported 50% inhibitory concentrations (IC50) of dehydroemetine diastereomers against the K1 strain of P. falciparum, illustrating the impact of the C-1' configuration on anti-malarial potency. semanticscholar.orgbiorxiv.org

Table 1: Impact of C-1' Stereochemistry on the Anti-malarial Activity of Dehydroemetine Diastereomers

| Compound | Configuration at C-1' | IC50 against P. falciparum (K1 strain) |

|---|---|---|

| (-)-R,S-dehydroemetine | R | 71.03 ± 6.1 nM |

| (-)-S,S-dehydroisoemetine | S | 2.07 ± 0.26 µM |

Correlation of Structural Modifications with Modulated Biological Activities

While comprehensive studies on a wide range of structural modifications of dehydroisoemetine are not extensively documented in publicly available literature, the existing data strongly correlates specific structural features with biological activity. The most profound insights come from the comparison of the diastereomers and related ipecac alkaloids.

The primary structural modification with a well-documented impact on activity is the alteration of the stereochemistry at the C-1' position, as detailed in the previous section. The significant drop in potency observed when the configuration is changed from (R) to (S) suggests that the spatial orientation of the benzo[a]quinolizidine moiety relative to the isoquinoline (B145761) portion of the molecule is critical for target interaction. semanticscholar.orgbiorxiv.org

Furthermore, studies on the parent compound, emetine, have indicated that the secondary amine at the N-2' position is important for its biological activity. semanticscholar.org Derivatization of this amine in emetine has been shown to result in a loss of cytotoxic potency. While specific studies on the N-2' modification of dehydroisoemetine are scarce, it is reasonable to infer that this feature is also likely to be important for its activity, given the structural similarity.

C-1' Stereochemistry: An (R) configuration is strongly correlated with higher biological potency.

N-2' Amine: The presence of a secondary amine at this position is likely crucial for activity.

2,3-Dehydrogenation: The introduction of a double bond at this position is a permissible modification that retains biological activity.

Development of Predictive Models for Dehydroisoemetine, (+/-)- and its Analogues

The development of predictive Quantitative Structure-Activity Relationship (QSAR) models for Dehydroisoemetine, (+/-)- and its specific analogues is not extensively reported in the available scientific literature. QSAR studies rely on the availability of a sufficiently large and structurally diverse dataset of compounds with corresponding biological activity data to derive statistically significant correlations. The limited number of publicly documented analogues of dehydroisoemetine with measured biological activities may have constrained the development of robust predictive models for this particular class of compounds.

While general principles of SAR have been established through the study of a small number of diastereomers and related compounds, the translation of these findings into predictive computational models has not been a primary focus of the published research. Future efforts in synthesizing and evaluating a broader range of dehydroisoemetine derivatives could provide the necessary data to construct and validate such QSAR models.

Computational SAR and QSAR Analysis for Lead Optimization

Computational approaches, particularly molecular modeling and docking, have been employed to rationalize the observed SAR and to guide the optimization of dehydroemetine as a potential therapeutic agent. These computational analyses have provided valuable insights into the molecular interactions that govern the biological activity of dehydroemetine and its analogues.

In the context of its anti-malarial activity, molecular modeling studies have been used to predict the binding of the dehydroemetine diastereomers to their putative target, the P. falciparum 80S ribosome. asm.orgresearchgate.net These studies have shown that (-)-R,S-dehydroemetine can adopt a bound conformation that closely mimics that of emetine, fitting well into the binding site on the 40S ribosomal subunit. biorxiv.orgasm.orgresearchgate.net In contrast, the (-)-S,S-dehydroisoemetine diastereomer does not align as favorably within the binding pocket, providing a structural basis for its observed loss of potency. biorxiv.orgasm.orgresearchgate.net

These computational docking studies have been instrumental in:

Validating the biological target: By demonstrating a plausible interaction with the ribosome, these models support the proposed mechanism of action.

Explaining stereochemical preferences: The models provide a three-dimensional rationale for why the (R) configuration at C-1' is favored over the (S) configuration.

Guiding lead optimization: By understanding the key interactions between the drug and its target, these models can inform the design of new analogues with potentially improved affinity and selectivity.

While formal QSAR models are not widely reported, these computational SAR analyses represent a crucial step in the lead optimization process. They allow for the prioritization of synthetic targets and provide a framework for the rational design of novel dehydroisoemetine derivatives with enhanced therapeutic potential.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like (+/-)-Dehydroisoemetine in solution. researchgate.net Both ¹H (proton) and ¹³C (carbon-13) NMR, along with two-dimensional (2D) experiments, are employed to map the precise connectivity of atoms and the stereochemical arrangement of the molecule.

The ¹H NMR spectrum provides information on the chemical environment of each proton. Protons on the aromatic rings of the isoquinoline (B145761) moieties are expected to appear in the downfield region (typically 6.0-7.5 ppm), while aliphatic protons of the benzo[a]quinolizine core and the ethyl group will resonate in the upfield region. The integration of these signals corresponds to the number of protons in a given environment, and their splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

The ¹³C NMR spectrum reveals the chemical shifts of all unique carbon atoms in the molecule, including quaternary carbons that are not visible in the ¹H NMR spectrum. This provides a complete carbon footprint of the molecule. Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR experiments are essential for assembling the molecular structure. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically on adjacent carbons). Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it shows correlations between protons and carbons that are two or three bonds away, allowing the entire molecular puzzle to be pieced together. hyphadiscovery.com

A key challenge and application of NMR in analyzing (+/-)-Dehydroisoemetine is the differentiation of diastereomers. The molecule contains multiple chiral centers, leading to the possibility of different spatial arrangements. Protons on a methylene (CH₂) group adjacent to a stereocenter are often diastereotopic, meaning they are chemically non-equivalent and will appear as two distinct signals with different chemical shifts in the ¹H NMR spectrum, each likely showing a complex splitting pattern. illinois.edu High-field NMR is essential to resolve these complex multiplets and confirm the relative stereochemistry of the molecule.

Illustrative ¹H and ¹³C NMR Data for (+/-)-Dehydroisoemetine Specific experimental data for (+/-)-Dehydroisoemetine is not widely published. The following table represents expected chemical shift ranges based on its structure and data from related ipecac alkaloids.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights through the analysis of its fragmentation patterns. wikipedia.org For (+/-)-Dehydroisoemetine (C₂₉H₃₈N₂O₄), high-resolution mass spectrometry (HRMS) can determine its monoisotopic mass with high precision, allowing for the unambiguous confirmation of its molecular formula. nih.gov

The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺ in soft ionization techniques like Electrospray Ionization, ESI) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (478.6 g/mol ). nih.gov

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is a fingerprint that provides significant structural information. For (+/-)-Dehydroisoemetine, fragmentation is expected to occur at the weaker bonds, particularly those alpha to the nitrogen atoms and the benzylic positions, leading to characteristic losses. The fragmentation of the isoquinoline and benzo[a]quinolizine rings would produce a series of daughter ions that help confirm the structure of these core units. researchgate.netlibretexts.org

Illustrative Mass Spectrometry Data for (+/-)-Dehydroisoemetine The fragmentation pattern is predictive, based on the known structure and common fragmentation pathways for isoquinoline alkaloids.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. vscht.cz Each type of bond (e.g., C-H, C=C, C-O) vibrates at a characteristic frequency, resulting in a unique IR spectrum that can be used to identify the functional groups present. For (+/-)-Dehydroisoemetine, the IR spectrum would be expected to show characteristic absorption bands for aromatic C-H stretching, aliphatic C-H stretching, aromatic C=C stretching, and C-O stretching from the methoxy ether groups. The absence of a broad O-H band (around 3200-3600 cm⁻¹) or a C=O band (around 1650-1750 cm⁻¹) would confirm the absence of hydroxyl or carbonyl impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. libretexts.org The dimethoxy-substituted isoquinoline rings in (+/-)-Dehydroisoemetine act as chromophores, absorbing UV light at specific wavelengths. The spectrum is characterized by one or more absorption maxima (λmax). For related ipecac alkaloids, these maxima typically appear around 230 nm and 280 nm. rsdjournal.org The position and intensity of these peaks are characteristic of the chromophore system and can be used for quantitative analysis and purity assessment based on the Beer-Lambert Law.

Expected Spectroscopic Features for (+/-)-Dehydroisoemetine

High-Performance Liquid Chromatography (HPLC) for Separation, Purification, and Quantitative Analysis of Analogues

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, purification, and quantitative analysis of (+/-)-Dehydroisoemetine and its related analogues. wjpmr.com Given the compound's polarity, reversed-phase HPLC (RP-HPLC) is the most common approach.

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., octadecylsilane, C18). A polar mobile phase, often a mixture of water (with a buffer like ammonium acetate or formic acid to control pH and improve peak shape) and an organic solvent like acetonitrile or methanol, is used to elute the compound from the column. researchgate.netnihs.go.jp By adjusting the ratio of the organic solvent to the aqueous buffer (either isocratically or through a gradient), a fine-tuned separation of (+/-)-Dehydroisoemetine from its precursors, degradation products, or other related alkaloids can be achieved. sigmaaldrich.com

Detection is typically performed using a UV detector set at one of the compound's absorption maxima (e.g., 283 nm), providing high sensitivity and selectivity. nihs.go.jp For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure standard. The peak area of the analyte in a sample is then compared to this curve to determine its concentration. HPLC methods must be validated for parameters such as linearity, accuracy, precision, and robustness to ensure reliable results. ijcpa.in

Example HPLC Method Parameters for the Analysis of Ipecac Alkaloid Analogues

Table of Mentioned Compounds

Q & A

Q. What meta-analysis frameworks are suitable for synthesizing historical data on Dehydroisoemetine (±)?

- Answer : Follow PRISMA guidelines to aggregate preclinical studies. Assess heterogeneity via I² statistics and subgroup analyses (e.g., species, dosage). Use GRADE criteria to evaluate evidence quality, prioritizing studies with rigorous blinding and randomization .

Data Presentation and Validation

Q. How should conflicting in vivo toxicity data for Dehydroisoemetine (±) be addressed?

Q. What validation steps are critical when adapting literature protocols for Dehydroisoemetine (±) synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.